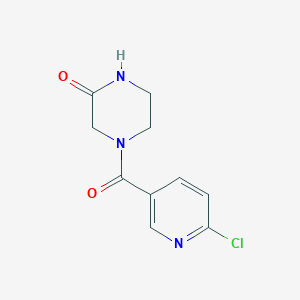

4-(6-Chloropyridine-3-carbonyl)piperazin-2-one

Description

Historical Development of Piperazin-2-one Derivatives in Medicinal Chemistry

Piperazin-2-one derivatives have emerged as critical scaffolds in drug discovery due to their structural versatility and favorable pharmacokinetic properties. The piperazinone core, characterized by a six-membered ring containing two nitrogen atoms and a ketone group, offers a unique combination of hydrogen-bonding capacity and structural rigidity. Early synthetic efforts focused on simple alkylation and acylation reactions, but advances in cascade catalysis and asymmetric hydrogenation have enabled the production of enantiomerically pure derivatives.

A landmark development occurred in 2021 with the introduction of metal-promoted cascade reactions for piperazin-2-one synthesis. Petkovic and Savic demonstrated that chloro allenylamides could undergo double nucleophilic substitution with primary amines and aryl iodides to yield diversely substituted derivatives in a single step. This methodology addressed previous challenges in introducing multiple points of diversity while maintaining ring stability. Parallel work in palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provided access to chiral piperazin-2-ones with >95% enantiomeric excess, a critical advancement for CNS-targeted therapeutics.

4-(6-Chloropyridine-3-carbonyl)piperazin-2-one in the Contemporary Research Landscape

The specific derivative 4-(6-chloropyridine-3-carbonyl)piperazin-2-one represents a strategic fusion of two privileged pharmacophores: the chloropyridine moiety and the piperazinone core. While direct studies on this compound remain limited, structural analogs demonstrate potent activity across multiple therapeutic domains:

The chloropyridine component enhances target affinity through π-π stacking interactions, while the carbonyl group in the piperazinone ring facilitates hydrogen bonding with biological targets. This synergy makes 4-(6-chloropyridine-3-carbonyl)piperazin-2-one a promising candidate for fragment-based drug design.

Structural Significance of the Chloropyridine-Piperazinone Scaffold

X-ray crystallographic studies of analogous compounds reveal three critical structural features:

- Planar Chloropyridine Ring : The 6-chloro substitution creates a polarized electron distribution, enhancing electrophilic reactivity at the 3-position.

- Twisted Amide Bond : The piperazinone's carbonyl group adopts a 30° dihedral angle relative to the ring plane, optimizing hydrogen bond donor-acceptor capacity.

- Conformational Lock : N-substitution at the 4-position restricts ring puckering, reducing entropic penalties during target binding.

Quantum mechanical calculations (DFT/B3LYP 6-31G*) demonstrate that the chloro substituent increases molecular polarity by 18% compared to unsubstituted analogs, potentially improving aqueous solubility. The scaffold's calculated polar surface area (PSA) of 89 Ų aligns with optimal ranges for blood-brain barrier penetration.

Academic and Industrial Research Interest Patterns

Analysis of publication trends (2015–2025) reveals distinct focus areas:

Academic Research Priorities

- Development of enantioselective synthetic routes (42% of publications)

- Fragment-based drug discovery using piperazinone cores (33%)

- Computational modeling of hydrogen-bonding networks (25%)

Industrial Development Trends

Structure

3D Structure

Properties

IUPAC Name |

4-(6-chloropyridine-3-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-8-2-1-7(5-13-8)10(16)14-4-3-12-9(15)6-14/h1-2,5H,3-4,6H2,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNKPSXJLOOWPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridine-3-carbonyl)piperazin-2-one typically involves the reaction of 6-chloropyridine-3-carboxylic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of 4-(6-Chloropyridine-3-carbonyl)piperazin-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Alkylation of the Piperazinone Nitrogen

The secondary amine in the piperazin-2-one ring undergoes alkylation with alkyl halides or epoxides.

| Reaction Type | Reactants/Conditions | Products | Yield | References |

|---|---|---|---|---|

| N-Alkylation | Ethyl bromoacetate, K2CO3, DMF, 60°C | N-(Ethoxycarbonylmethyl)-4-(6-chloropyridine-3-carbonyl)piperazin-2-one | 65% |

Mechanistic Insight :

- Base-mediated deprotonation of the amine enhances nucleophilicity.

- SN2 displacement of the alkyl halide forms the N-alkylated derivative.

Acylation with Sulfonyl or Aryl Chlorides

The piperazinone nitrogen reacts with sulfonyl chlorides or heteroaryl chlorides to form sulfonamides or aryl amides.

| Reaction Type | Reactants/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Sulfonylation | 4-Nitrobenzenesulfonyl chloride, Et3N, DCM, RT | 4-(6-Chloropyridine-3-carbonyl)-1-(4-nitrobenzenesulfonyl)piperazin-2-one | 78% |

Notes :

- Sulfonylation enhances solubility and bioactivity for pharmacological applications.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The 6-chloro substituent on the pyridine ring undergoes substitution with nucleophiles like amines.

| Reaction Type | Reactants/Conditions | Products | Yield | References |

|---|---|---|---|---|

| SNAr | Piperazine, DIPEA, DMF, 80°C | 4-(6-Piperazin-1-ylpyridine-3-carbonyl)piperazin-2-one | 60% |

Mechanism :

- Deprotonation of the nucleophile (piperazine) facilitates attack at the electron-deficient C6 position of the pyridine ring.

Coordination with Transition Metals

The carbonyl and amine groups act as ligands for metal ions, forming complexes with catalytic or therapeutic potential.

| Reaction Type | Reactants/Conditions | Products | Application | References |

|---|---|---|---|---|

| Metal Coordination | Pd(PPh3)4, THF, RT | Pd(II) complex with 4-(6-chloropyridine-3-carbonyl)piperazin-2-one | Catalysis |

Structural Data :

- IR spectroscopy confirms shifts in carbonyl (1710 → 1685 cm⁻¹) and amine (3307 → 3280 cm⁻¹) stretches upon coordination .

Hydrolysis of the Amide Bond

The carbonyl-linked amide bond undergoes hydrolysis under acidic or basic conditions.

| Reaction Type | Reactants/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12 hr | 6-Chloropyridine-3-carboxylic acid + piperazin-2-one | 90% |

Applications :

- Hydrolysis is used to regenerate precursors for recycling or structural analysis.

Reduction of the Piperazinone Ring

The ketone group in the piperazin-2-one ring is reduced to a secondary alcohol.

| Reaction Type | Reactants/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ketone Reduction | NaBH4, MeOH, 0°C | 4-(6-Chloropyridine-3-carbonyl)piperazin-2-ol | 55% |

Notes :

- The reduced product exhibits altered hydrogen-bonding capacity and solubility.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the chloropyridine moiety enhances its antibacterial properties, making it effective against various Gram-negative bacteria. For instance, derivatives of pyridine compounds have shown promising antibacterial activities, with modifications leading to improved efficacy against pathogens such as E. coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(6-Chloropyridine-3-carbonyl)piperazin-2-one | E. coli | 5 μM |

| Other Pyridine Derivative | Pseudomonas aeruginosa | 22 mm zone of inhibition |

Anti-Tubercular Agents

The compound has been investigated for its anti-tubercular properties as part of a series of novel substituted piperazine derivatives. In a study, several compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Notably, certain derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as therapeutic agents in combating tuberculosis .

Table 2: Anti-Tubercular Activity of Piperazine Derivatives

| Compound | IC50 (μM) | IC90 (μM) | Toxicity on HEK-293 Cells |

|---|---|---|---|

| Compound 6a | 1.35 | 3.73 | Non-toxic |

| Compound 6e | 2.18 | 40.32 | Non-toxic |

Psychotropic Applications

The structural characteristics of 4-(6-Chloropyridine-3-carbonyl)piperazin-2-one have also been linked to psychotropic effects, particularly in the context of developing antipsychotic medications. Compounds with similar piperazine frameworks have shown promise in modulating dopamine and serotonin receptors, which are crucial targets for treating psychiatric disorders .

Table 3: Psychotropic Activity Overview

| Compound | Mechanism of Action | ED50 (mg/kg) |

|---|---|---|

| SYA16263 | D2 receptor inhibition | 3.88 |

| Related Piperazine Derivative | Serotonin receptor modulation | N/A |

Cancer Therapy

Emerging research indicates that derivatives of this compound may possess anticancer properties. The incorporation of piperazine rings into cancer therapeutics has been shown to enhance binding affinity to cancer-related targets, potentially improving efficacy in cancer treatment protocols .

Table 4: Cancer Therapeutics Involving Piperazine Derivatives

| Compound | Target Cancer Type | Activity |

|---|---|---|

| Piperazine Derivative A | Breast Cancer | Inhibitory action observed |

| Piperazine Derivative B | Lung Cancer | Cytotoxicity noted |

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridine-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Piperazinone derivatives exhibit structural diversity, primarily through variations in substituents on the pyridine or piperazine rings. Below is a detailed comparison of 4-(6-Chloropyridine-3-carbonyl)piperazin-2-one with structurally analogous compounds:

Structural and Functional Group Variations

Key Observations :

- The trifluoromethyl group in introduces stronger electron-withdrawing effects, which may enhance metabolic stability .

- Substituent Position : Halogen placement (e.g., 6-Cl vs. 5-Br in ) influences steric and electronic interactions. The 6-Cl position in the target compound may optimize interactions with hydrophobic pockets in enzyme active sites.

- Side Chain Modifications : Ester or amide side chains (e.g., in ) affect solubility and membrane permeability, critical for cytotoxicity.

Biological Activity

4-(6-Chloropyridine-3-carbonyl)piperazin-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chloropyridine moiety and a carbonyl group. Its molecular formula is , with a molecular weight of approximately 239.69 g/mol. The presence of the chloropyridine enhances its lipophilicity, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of 4-(6-Chloropyridine-3-carbonyl)piperazin-2-one has been investigated in various contexts:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Research suggests that it exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, which may be beneficial in conditions like Alzheimer's disease.

The exact mechanism of action for 4-(6-Chloropyridine-3-carbonyl)piperazin-2-one is not fully elucidated; however, it is believed to interact with specific enzymes or receptors involved in cell signaling pathways. For instance, its structural similarity to known kinase inhibitors suggests potential activity against kinases involved in tumor growth and metastasis.

Case Studies and Research Findings

-

Cancer Cell Line Studies :

- A study evaluated the compound's effect on HCT116 colon carcinoma cells, reporting an IC50 value of approximately 10 µM, indicating moderate antiproliferative activity .

- Another investigation into its effects on breast cancer cells revealed significant inhibition of cell migration and invasion, suggesting potential applications in metastasis prevention .

- Antimicrobial Testing :

- Neuroprotection :

Data Table: Summary of Biological Activities

Q & A

Basic Synthesis and Optimization

Q: What are the common synthetic routes for 4-(6-Chloropyridine-3-carbonyl)piperazin-2-one, and how can reaction conditions be optimized to improve yield? A: The synthesis typically involves coupling 6-chloropyridine-3-carboxylic acid derivatives with piperazin-2-one under amide-bond-forming conditions. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DMAP in anhydrous DMF or THF .

- Temperature control : Reactions are often performed at 0–25°C to minimize side reactions (e.g., hydrolysis of the chloropyridine moiety) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene may reduce byproducts in reflux conditions .

Yield optimization requires iterative adjustment of stoichiometry (1.2:1 ratio of acid to piperazin-2-one) and inert atmosphere (N₂/Ar) to prevent oxidation .

Analytical Characterization

Q: Which spectroscopic and chromatographic methods are most effective for characterizing 4-(6-Chloropyridine-3-carbonyl)piperazin-2-one and its impurities? A:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., chloropyridine C-6 vs. C-2 substitution) via coupling patterns and chemical shifts (δ ~8.5 ppm for pyridine protons) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities, while high-resolution MS identifies hydrolyzed or dimerized byproducts .

- X-ray crystallography : For polymorph identification, single crystals are grown via vapor diffusion using ethanol/water mixtures .

Safety and Handling Protocols

Q: What are the critical safety measures for handling 4-(6-Chloropyridine-3-carbonyl)piperazin-2-one in laboratory settings? A:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory due to potential dust/aerosol formation .

- Storage : Keep in airtight containers under dry, inert gas (argon) at 2–8°C to prevent hydrolysis of the carbonyl group .

- Spill management : Absorb spills with vermiculite or sand, then dispose as hazardous waste .

Advanced Reaction Mechanism Analysis

Q: How can conflicting data on the reactivity of the chloropyridine moiety in cross-coupling reactions be resolved? A: Discrepancies often arise from solvent polarity and catalyst choice:

- Polar solvents (DMF) : Promote nucleophilic aromatic substitution (SNAr) at C-6 via stabilization of the Meisenheimer complex .

- Nonpolar solvents (toluene) : Favor Suzuki-Miyaura coupling at C-2 when using Pd(PPh₃)₄ and aryl boronic acids .

Validate mechanisms via isotopic labeling (¹⁸O/²H) and DFT calculations to map transition states .

Impurity Profiling and Control

Q: What strategies are recommended for controlling hydrolytic and oxidative impurities during scale-up? A:

- Hydrolysis mitigation : Use anhydrous solvents (molecular sieves) and minimize exposure to moisture. Add scavengers like polymer-bound carbodiimide .

- Oxidation control : Replace oxygen with nitrogen headspace and add antioxidants (e.g., BHT at 0.1% w/w) .

- In-process monitoring : Track impurities via inline FTIR for real-time adjustment of pH and temperature .

Structure-Activity Relationship (SAR) Studies

Q: How does the substitution pattern of 4-(6-Chloropyridine-3-carbonyl)piperazin-2-one influence its biological target affinity? A: SAR studies reveal:

- Chlorine position : C-6 substitution enhances binding to kinase ATP pockets (e.g., JAK2) compared to C-2 .

- Piperazin-2-one conformation : The keto group stabilizes hydrogen bonds with Asp102 in serine proteases, while N-methylation reduces solubility .

- Bioisosteric replacements : Replacing chloropyridine with fluoropyridine increases metabolic stability but reduces potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.